

(R)-MRT199665: A Technical Guide to its Discovery and Synthesis

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Compound of Interest		
Compound Name:	(R)-MRT199665	
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Abstract

(R)-MRT199665 and its racemate, MRT199665, have emerged as potent, ATP-competitive inhibitors of the MARK, SIK (Salt-Inducible Kinase), and AMPK families of kinases. The discovery of MRT199665's efficacy in inducing apoptosis in MEF2C-activated acute myeloid leukemia (AML) has positioned it as a significant tool for cancer research and a potential therapeutic lead. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of (R)-MRT199665, with a focus on the detailed experimental protocols and quantitative data necessary for its scientific evaluation.

Discovery and Rationale

The discovery of MRT199665 as a relevant compound for AML treatment stems from the identification of MEF2C (Myocyte Enhancer Factor 2C) phosphorylation as a marker for chemotherapy resistance in this malignancy. The MARK/SIK/AMPK kinase families were identified as upstream regulators of MEF2C. This led to the investigation of existing kinase inhibitors for their potential to target this pathway. MRT199665 was identified as a potent inhibitor of these kinases, capable of inducing apoptosis in MEF2C-activated AML cell lines.[1] While **(R)-MRT199665** is known as an isomer of the parent compound, specific details regarding the differential activity between the enantiomers are not extensively published in the public domain.

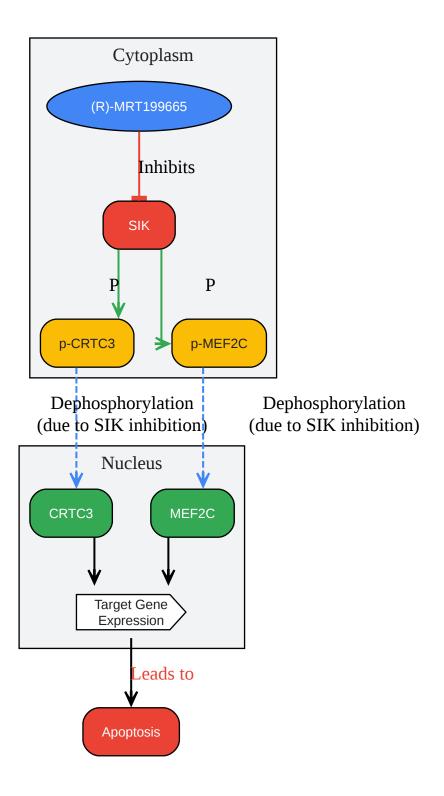


Mechanism of Action

MRT199665 exerts its biological effects through the competitive inhibition of ATP binding to the kinase domains of the MARK, SIK, and AMPK families. The Salt-Inducible Kinases (SIKs) are key regulators of metabolic and inflammatory pathways. A critical downstream effect of SIK inhibition is the dephosphorylation of transcriptional co-activators, most notably CRTC3 (CREB-Regulated Transcription Coactivator 3) and the transcription factor MEF2C.

In their phosphorylated state, CRTC3 and MEF2C are sequestered in the cytoplasm. Inhibition of SIKs by MRT199665 leads to their dephosphorylation, subsequent nuclear translocation, and modulation of target gene expression. In the context of MEF2C-activated AML, this disruption of the SIK-MEF2C signaling axis is a key driver of the observed pro-apoptotic effects.[1][2][3]





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Caption: SIK Signaling Pathway Inhibition by (R)-MRT199665.

Quantitative Data



The inhibitory activity of MRT199665 has been characterized against a panel of kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. It is important to note that this data is for the racemic mixture, MRT199665.

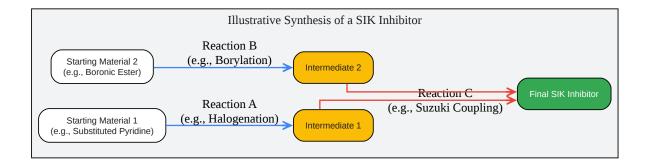
Kinase Family	Target	IC50 (nM)
MARK	MARK1	2
MARK2	2	
MARK3	3	_
MARK4	2	_
AMPK	ΑΜΡΚα1	10
ΑΜΡΚα2	10	
SIK	SIK1	110
SIK2	12	
SIK3	43	_

Data sourced from multiple references.[2][3][4][5]

Synthesis

A detailed, step-by-step synthesis for **(R)-MRT199665** is not readily available in peer-reviewed literature, which is common for proprietary compounds. However, the synthesis of structurally related SIK inhibitors has been published, providing a likely analogous synthetic strategy. The general approach involves the coupling of key heterocyclic intermediates. For informational purposes, a representative synthetic scheme for a class of SIK2/3 inhibitors is presented below. It is important to note that this is not the direct synthesis for **(R)-MRT199665** but illustrates the chemical principles involved.





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Caption: General Synthetic Workflow for SIK Inhibitors.

Information regarding the chiral separation of MRT199665 to isolate the (R)-enantiomer is not widely published. Standard techniques for chiral separation, such as chiral High-Performance Liquid Chromatography (HPLC) or simulated moving bed chromatography, would be applicable.

Experimental Protocols In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of **(R)**-**MRT199665** against a target kinase, such as SIK2.

Objective: To determine the IC50 value of (R)-MRT199665 for a specific kinase.

Materials:

- Recombinant human SIK2 enzyme
- Kinase substrate (e.g., a specific peptide)
- ATP (Adenosine triphosphate)
- (R)-MRT199665

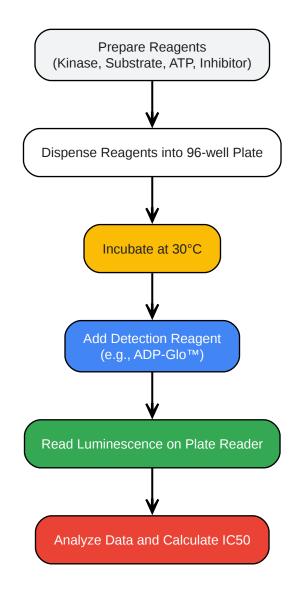


- Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT)
- · 96-well plates
- Detection reagent (e.g., ADP-Glo™)
- Plate reader

Procedure:

- Prepare a serial dilution of (R)-MRT199665 in DMSO.
- In a 96-well plate, add the kinase, substrate, and assay buffer.
- Add the diluted (R)-MRT199665 or DMSO (vehicle control) to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions.
- Calculate the percentage of inhibition for each concentration of (R)-MRT199665 relative to the vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.





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Caption: In Vitro Kinase Assay Workflow.

Cell Viability Assay

This protocol outlines a general method for assessing the effect of **(R)-MRT199665** on the viability of AML cell lines.

Objective: To determine the effect of **(R)-MRT199665** on the viability and growth of MEF2C-activated AML cells.

Materials:

AML cell lines (e.g., OCI-AML2, MV4-11)



- Cell culture medium and supplements
- (R)-MRT199665
- Cell viability reagent (e.g., CellTiter-Glo®, MTT)
- 96-well microplates
- Plate reader

Procedure:

- Seed the AML cells into 96-well microplates at a predetermined density.
- Allow the cells to adhere or stabilize overnight.
- Treat the cells with a serial dilution of (R)-MRT199665 or a vehicle control.
- Incubate the plates for a specified period (e.g., 48-72 hours).
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Measure the signal (e.g., luminescence or absorbance) using a plate reader.
- Normalize the data to the vehicle-treated control cells to determine the percentage of viability.
- Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value.

Western Blot for Phospho-Protein Analysis

This protocol describes a general method to assess the phosphorylation status of SIK substrates like MEF2C or CRTC3 in response to **(R)-MRT199665** treatment.

Objective: To determine if **(R)-MRT199665** inhibits the phosphorylation of MEF2C or CRTC3 in cells.

Materials:



- AML cell lines
- (R)-MRT199665
- Lysis buffer
- Primary antibodies (total and phospho-specific for MEF2C/CRTC3)
- Secondary antibody (HRP-conjugated)
- SDS-PAGE gels and electrophoresis equipment
- · Western blot transfer system
- · Chemiluminescent substrate

Procedure:

- Treat cultured AML cells with **(R)-MRT199665** at various concentrations for a specified time.
- Lyse the cells and quantify the protein concentration.
- Separate the protein lysates by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane and probe with primary antibodies against the total and phosphorylated forms of the target protein.
- Wash and incubate with an HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Conclusion

(R)-MRT199665 is a valuable chemical probe for studying the roles of MARK, SIK, and AMPK kinases in cellular processes. Its potent and selective inhibitory activity, particularly in the



context of MEF2C-driven AML, underscores its importance in cancer biology research. The experimental protocols and data presented in this guide provide a foundation for further investigation into the therapeutic potential of this and related molecules. Further research is warranted to elucidate the specific contributions of the (R)-enantiomer to the overall activity of the racemic compound and to develop a scalable, enantioselective synthesis.

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